molecular formula C20H17Cl2NO3 B12206986 (2,4-dichlorophenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone

(2,4-dichlorophenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone

Cat. No.: B12206986
M. Wt: 390.3 g/mol
InChI Key: GRWRRHDDDWVIQE-UHFFFAOYSA-N
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Description

The compound (2,4-dichlorophenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone is a complex organic molecule characterized by its unique structure, which includes a dichlorophenyl group and a dioxepinoisoquinolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,4-dichlorobenzene with appropriate reagents to introduce the necessary functional groups.

    Construction of the dioxepinoisoquinolinyl moiety: This involves cyclization reactions to form the dioxepinoisoquinolinyl structure.

    Coupling of the intermediates: The final step involves coupling the dichlorophenyl intermediate with the dioxepinoisoquinolinyl moiety under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(2,4-dichlorophenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with specific properties, such as non-linear optical materials.

Mechanism of Action

The mechanism by which (2,4-dichlorophenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.

    Pathways: Signaling pathways that are affected by the compound, leading to changes in cellular processes.

Comparison with Similar Compounds

(2,4-dichlorophenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone: can be compared with other similar compounds, such as:

  • (2,4-dichlorophenyl)(phenyl)methanone
  • (2,4-dichlorophenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)ethanone

These comparisons highlight the unique structural features and reactivity of the target compound, which may confer specific advantages in its applications.

Properties

Molecular Formula

C20H17Cl2NO3

Molecular Weight

390.3 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)methanone

InChI

InChI=1S/C20H17Cl2NO3/c1-12-16-11-19-18(25-7-2-8-26-19)9-13(16)5-6-23(12)20(24)15-4-3-14(21)10-17(15)22/h3-4,9-11H,1-2,5-8H2

InChI Key

GRWRRHDDDWVIQE-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC3=C(C=C2CCN1C(=O)C4=C(C=C(C=C4)Cl)Cl)OCCCO3

Origin of Product

United States

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